molecular formula C8H8N2O3 B072037 1-(4-Amino-3-nitrophenyl)ethanone CAS No. 1432-42-4

1-(4-Amino-3-nitrophenyl)ethanone

Cat. No.: B072037
CAS No.: 1432-42-4
M. Wt: 180.16 g/mol
InChI Key: VEIXVSPCPGWULB-UHFFFAOYSA-N
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Description

1-(4-Amino-3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H8N2O3 It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the 4-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Amino-3-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 4-aminoacetophenone. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the phenyl ring.

Another method involves the reduction of 1-(4-nitrophenyl)ethanone to this compound. This reduction can be achieved using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with aromatic compounds to form azo dyes.

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Sodium nitrite, hydrochloric acid for diazotization.

Major Products Formed

    Reduction: 1-(4-Amino-3-aminophenyl)ethanone.

    Oxidation: 1-(4-Nitroso-3-nitrophenyl)ethanone.

    Substitution: Azo dyes formed from diazotization and coupling reactions.

Scientific Research Applications

1-(4-Amino-3-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes and pigments due to its ability to undergo diazotization and coupling reactions.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

1-(4-Amino-3-nitrophenyl)ethanone can be compared with similar compounds such as:

    1-(4-Amino-3-chlorophenyl)ethanone: Similar structure but with a chlorine substituent instead of a nitro group.

    1-(4-Amino-3-methylphenyl)ethanone: Similar structure but with a methyl substituent instead of a nitro group.

    1-(4-Amino-3-hydroxyphenyl)ethanone: Similar structure but with a hydroxyl substituent instead of a nitro group.

Properties

IUPAC Name

1-(4-amino-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIXVSPCPGWULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468977
Record name 1-(4-amino-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432-42-4
Record name 1-(4-amino-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-amino-3-nitrophenyl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

N-(4-acetyl-2-nitrophenyl)acetamide (26.5 g, 11,94 mmol) was added to a mixture of water and concentrated sulfuric acid, 150 ml (1:2). After 15 minutes the mixture was poured into water. The product was filtered off, washed with water and dried.
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